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Compound of Interest

Compound Name: Chlordimeform

Cat. No.: B052258 Get Quote

An In-depth Examination of the Initial Development, Mode of Action, and Toxicological Profile of

a Formamidine Pesticide

Introduction
Chlordimeform, chemically N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, emerged in the

1960s as a novel acaricide and insecticide, demonstrating efficacy against pests resistant to

organophosphates and carbamates.[1][2][3] Its unique mode of action, which deviates from the

acetylcholinesterase inhibition typical of other pesticides of its time, sparked considerable

research into its biochemical and physiological effects on both target and non-target organisms.

This technical guide provides a comprehensive overview of the early research on

chlordimeform, focusing on its core pesticidal activity, metabolic fate, and toxicological

properties. The information is intended for researchers, scientists, and professionals in drug

development and pesticide science.

Physicochemical Properties
Chlordimeform is a colorless crystalline solid with an amine-like odor. It is moderately soluble

in water but readily dissolves in organic solvents.[4][5] The technical product is often a yellow

liquid or partially crystalline substance.[4]
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Property Value

Chemical Formula C₁₀H₁₃ClN₂

Molar Mass 196.68 g/mol

Melting Point 35 °C

Boiling Point 163-165 °C at 14 mmHg

Water Solubility 250 mg/L at 25 °C

Vapor Pressure 3.6 x 10⁻⁴ mmHg at 20 °C

Synthesis
The industrial synthesis of chlordimeform typically involves the reaction of 4-chloro-o-toluidine

with dimethylformamide dimethyl acetal.[5] An alternative laboratory-scale synthesis involves

the chlorination of N-acetyl-o-toluidine, followed by deprotection to yield 4-chloro-o-toluidine,

which then serves as the precursor for chlordimeform.[6]
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Figure 1: Synthesis pathway of Chlordimeform.

Mode of Action
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Early research revealed that chlordimeform possesses a complex and multi-faceted mode of

action, primarily centered around its interaction with biogenic amine pathways. Unlike many

contemporary pesticides, it does not primarily target acetylcholinesterase. The two main

proposed mechanisms of action are its effects on octopamine receptors in invertebrates and its

inhibition of monoamine oxidase (MAO).

Interaction with Octopamine Receptors
A significant breakthrough in understanding chlordimeform's insecticidal activity was the

discovery of its interaction with octopamine receptors.[1][2][3] Octopamine is a key

neurotransmitter, neuromodulator, and neurohormone in many invertebrates, analogous to

norepinephrine in vertebrates. Chlordimeform and its demethylated metabolite were found to

mimic the action of octopamine at the locust neuromuscular junction.[1][2] This agonistic

activity at octopamine receptors leads to a range of sublethal behavioral effects in target pests,

including changes in feeding and mating behaviors, which contribute to its pest control efficacy.

[1][3] In the American cockroach, chlordimeform was shown to block the stimulation of

adenylate cyclase by octopamine in the central nervous system.[7]
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Figure 2: Chlordimeform's interaction with the octopamine signaling pathway.
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Inhibition of Monoamine Oxidase (MAO)
Chlordimeform was also identified as an inhibitor of monoamine oxidase (MAO), an enzyme

responsible for the breakdown of biogenic amines such as serotonin, norepinephrine, and

dopamine.[7][8][9] Inhibition of MAO leads to an accumulation of these neurotransmitters in the

nervous system.[7] In rats, chlordimeform administration resulted in a build-up of 5-

hydroxytryptamine (serotonin) and, to a lesser extent, norepinephrine in the brain.[7] This

disruption of amine metabolism was thought to contribute to its toxic effects in both mammals

and insects.

Metabolism
Chlordimeform is readily absorbed through the skin and gastrointestinal tract.[4] Early studies

in rats showed that it is rapidly metabolized and excreted, primarily in the urine, with about 50%

of an administered dose being eliminated within 24 hours.[4] The major metabolic pathway

involves N-demethylation to form N'-(4-chloro-o-tolyl)-N-methylformamidine

(demethylchlordimeform) and subsequent hydrolysis to 4-chloro-o-toluidine.[10] The

metabolite 4-chloro-o-toluidine has been identified in the urine of several animal species and

humans exposed to chlordimeform.[11]

Animal Model (e.g., Rat)
Analytical Phase

Oral or Dermal
Administration of
Chlordimeform

Absorption Distribution to Tissues
Hepatic Metabolism
(N-demethylation,

Hydrolysis)
Excretion Urine Collection

(e.g., 24, 48, 96h)
Extraction of
Metabolites

Chromatographic
Separation

(e.g., TLC, GC)

Metabolite
Identification

(e.g., MS, NMR)
Quantification

Click to download full resolution via product page

Figure 3: Experimental workflow for studying chlordimeform metabolism.

Toxicology
The acute toxicity of chlordimeform varies depending on the species and route of

administration. The following table summarizes some of the early reported LD50 values.
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Species Route of Administration LD50 (mg/kg)

Rat (male) Oral 178 - 220

Rat (female) Oral 170 - 460

Rat Dermal >4000 (hydrochloride)

Mouse Intraperitoneal 110

Dog (female) Oral ~100

Data compiled from various sources, including FAO/WHO reports.

Signs of acute toxicity in mammals include dyspnea, exophthalmos, prostration, spasms, and

convulsions.[12] Pathological changes observed in rats included pale or blotchy liver and

kidneys, and hemorrhagic intestinal contents.[12]

Long-term studies raised concerns about the carcinogenicity of chlordimeform's primary

metabolite, 4-chloro-o-toluidine.[11][13] Studies in mice showed that this metabolite could

induce a dose-related malignancy, specifically haemangioendothelioma.[13] These findings,

along with evidence of mutagenicity of 4-chloro-o-toluidine in some short-term bioassays, led to

the eventual suspension and withdrawal of chlordimeform from the market in many countries.

[6][13]

Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (In Vitro)
Objective: To determine the inhibitory effect of chlordimeform on MAO activity.

Materials:

Rat liver mitochondria (as a source of MAO)

Chlordimeform solutions of varying concentrations

Substrate (e.g., kynuramine, tyramine, serotonin)

Phosphate buffer (pH 7.4)
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Spectrophotometer or fluorometer

Procedure:

Enzyme Preparation: Isolate mitochondria from rat liver homogenates by differential

centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.

Incubation: In a series of test tubes, combine the mitochondrial suspension, phosphate

buffer, and varying concentrations of chlordimeform. Include a control group with no

chlordimeform. Pre-incubate the mixture at 37°C for a short period.

Reaction Initiation: Add the substrate to each tube to start the enzymatic reaction.

Reaction Termination: After a defined incubation period, stop the reaction by adding a strong

acid (e.g., trichloroacetic acid).

Product Measurement: Centrifuge the tubes to pellet the precipitated protein. Measure the

amount of product formed in the supernatant. The method of detection will depend on the

substrate used (e.g., spectrophotometric measurement of 4-hydroxyquinoline formation from

kynuramine).

Data Analysis: Calculate the percentage of MAO inhibition for each chlordimeform
concentration compared to the control. Determine the IC50 value, which is the concentration

of chlordimeform that causes 50% inhibition of MAO activity.

Octopamine Receptor Binding Assay (Conceptual)
Objective: To assess the binding affinity of chlordimeform to insect octopamine receptors.

Materials:

Insect neural tissue homogenate (e.g., from cockroach heads or locust ganglia)

Radiolabeled ligand specific for octopamine receptors (e.g., [³H]-octopamine)

Chlordimeform solutions of varying concentrations

Binding buffer
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Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize the insect neural tissue in a suitable buffer and prepare

a crude membrane fraction by centrifugation.

Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of

the radiolabeled ligand, and varying concentrations of chlordimeform (the competitor).

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach

binding equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass

fiber filters under vacuum. The filters will trap the membranes with the bound radioligand,

while the unbound ligand passes through.

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the amount of bound radioligand as a function of the chlordimeform
concentration. Determine the IC50 value, the concentration of chlordimeform that displaces

50% of the specific binding of the radiolabeled ligand. From this, the inhibition constant (Ki)

can be calculated.

Conclusion
The early research on chlordimeform established it as a pesticide with a novel mode of action

involving the disruption of biogenic amine systems in insects, primarily through interaction with

octopamine receptors and inhibition of monoamine oxidase. While effective as a pesticide,

concerns over the carcinogenicity of its major metabolite, 4-chloro-o-toluidine, ultimately led to

the cessation of its use. The foundational studies on chlordimeform provided valuable insights
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into insect neurophysiology and toxicology, contributing to the development of more selective

and safer pesticides. The experimental approaches developed to investigate its mode of action

also laid the groundwork for future research in pesticide science and neuropharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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